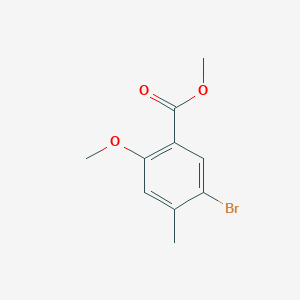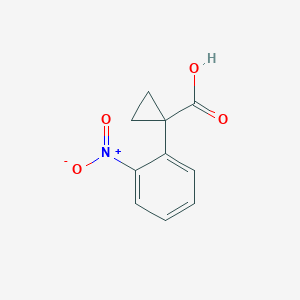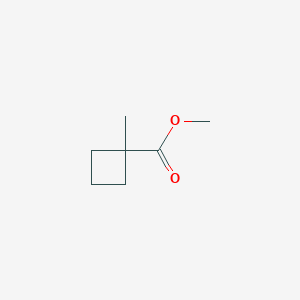
Methyl 1-methylcyclobutane-1-carboxylate
Descripción general
Descripción
“Methyl 1-methylcyclobutane-1-carboxylate” is an organic compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . The compound is also known by its IUPAC name "1-Méthylcyclobutanecarboxylate de méthyle" .
Synthesis Analysis
The synthesis of “Methyl 1-methylcyclobutane-1-carboxylate” involves the reaction of 1-methyl-cyclobutanol with n-butyllithium in tetrahydrofuran and hydrogen chloride . The reaction mixture is then treated with methyl iodide . The solvent is removed by distillation at atmospheric pressure, and the residue is distilled under reduced pressure to yield "Methyl 1-methylcyclobutane-1-carboxylate" .Molecular Structure Analysis
The molecular structure of “Methyl 1-methylcyclobutane-1-carboxylate” consists of a cyclobutane ring with a methyl group and a carboxylate group attached to one of the carbon atoms . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .Chemical Reactions Analysis
“Methyl 1-methylcyclobutane-1-carboxylate” can undergo various chemical reactions due to the presence of the carboxylate group. Carboxylic acids are known to be weaker acids than mineral acids, such as hydrochloric acid, but stronger acids than alcohols . They can donate a hydrogen to produce a carboxylate ion .Physical And Chemical Properties Analysis
“Methyl 1-methylcyclobutane-1-carboxylate” has a molecular weight of 128.169 Da . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .Aplicaciones Científicas De Investigación
C7H12O2 C_7H_{12}O_2 C7H12O2
and a mono-isotopic mass of 128.083725 Da . Below is a comprehensive analysis of its scientific research applications across various unique fields:Environmental Studies
This compound can be used in environmental studies to understand the fate of cyclobutane derivatives in nature. Its behavior in different environmental conditions can provide insights into the degradation processes of similar compounds.
Each application utilizes the unique chemical structure of Methyl 1-methylcyclobutane-1-carboxylate, demonstrating its versatility in scientific research and industry. The compound’s reactivity and stability make it a valuable asset in various fields of study and application .
Propiedades
IUPAC Name |
methyl 1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(4-3-5-7)6(8)9-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHPNCYVVJDMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602823 | |
| Record name | Methyl 1-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylcyclobutane-1-carboxylate | |
CAS RN |
75621-39-5 | |
| Record name | Methyl 1-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


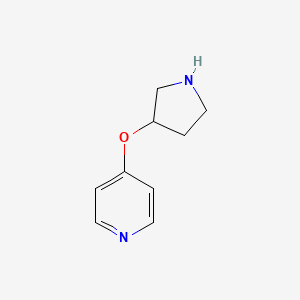
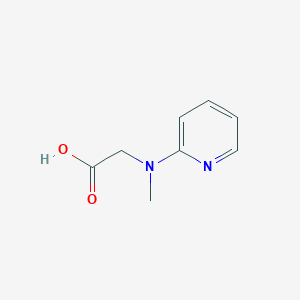
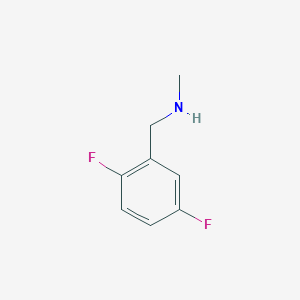
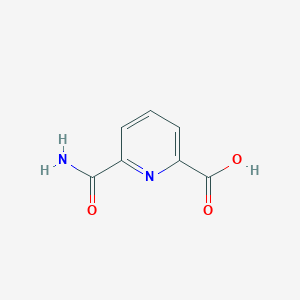
![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)
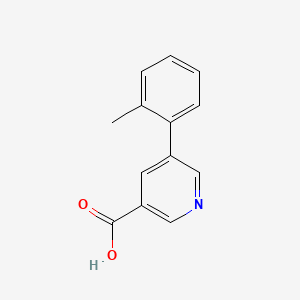
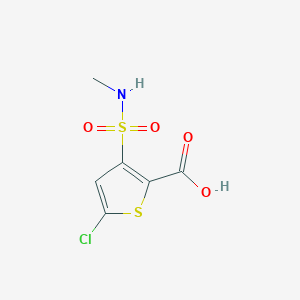

![4,4'-[1,4-Phenylenebis(methylene)]dipyridine](/img/structure/B1603680.png)


